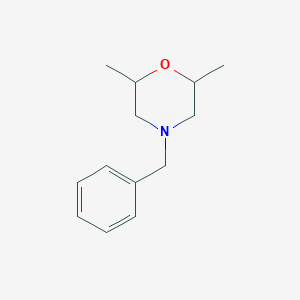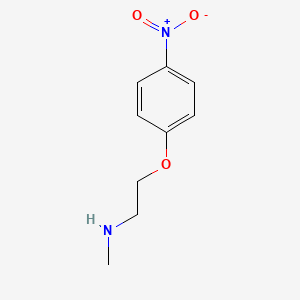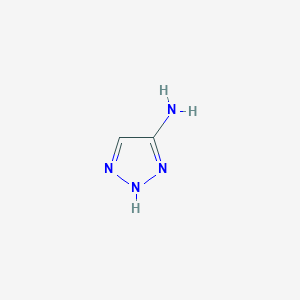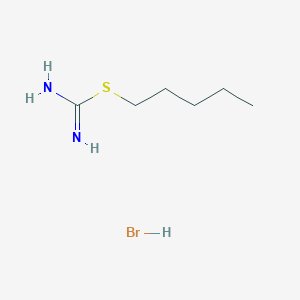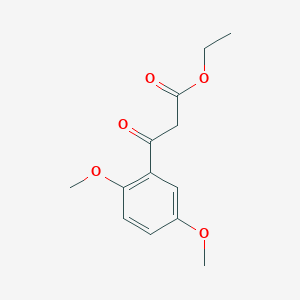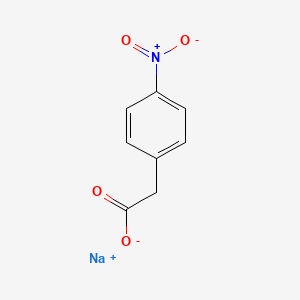
4-硝基苯乙酸钠
描述
Sodium 4-Nitrophenylacetate, also known as 4-Nitrophenylacetic Acid Sodium Salt, is a chemical compound with the molecular formula C8H6NNaO4 and a molecular weight of 203.13 . It is typically a solid at 20 degrees Celsius .
Molecular Structure Analysis
The molecular structure of Sodium 4-Nitrophenylacetate consists of 8 carbon atoms, 6 hydrogen atoms, 1 nitrogen atom, 1 sodium atom, and 4 oxygen atoms . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 4-Nitrophenylacetate are not detailed in the search results, one paper mentions the hydrolysis of 4-nitrophenyl acetate, which could potentially apply to Sodium 4-Nitrophenylacetate .
Physical And Chemical Properties Analysis
Sodium 4-Nitrophenylacetate is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal .
科学研究应用
Catalytic Reduction of 4-Nitrophenol
- Scientific Field : Nanotechnology and Catalysis .
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This reaction is used to test the efficiency of various synthesized catalytic nanostructured materials .
- Methods of Application : The reaction involves the reduction of 4-NP in the presence of reducing agents and various nanostructured materials as catalysts . The kinetic parameters of the reaction are easily measured through UV–visible spectroscopic techniques .
- Results or Outcomes : The review discusses various aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
Synthesis of 4-Nitrophenyl Acetate
- Scientific Field : Industrial Microbiology and Biotechnology .
- Application Summary : The synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans .
- Methods of Application : The lipase from Bacillus coagulans BTS-3 was immobilized on a molecular sieve. The immobilized enzyme achieved approximately 90% conversion of acetic acid and 4-nitrophenol into 4-nitrophenyl acetate in n-heptane at 65°C in 3 hours .
- Results or Outcomes : About 88.6% conversion of the reactants into ester was achieved when reactants were used at a molar ratio of 1:1 . The immobilized lipase brought about conversion of approximately 58% for esterification of 4-nitrophenol and acetic acid into 4-nitrophenyl acetate at a temperature of 65°C after reuse for 5 cycles .
Green Synthesis of Noble Metal Nanoparticles
- Scientific Field : Green Chemistry .
- Application Summary : The green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
- Methods of Application : The review presents the scientific advances in the green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol .
- Results or Outcomes : The review explains the reaction mechanisms of both metal nanoparticle synthesis and 4-NP reduction .
pH Indicator
- Scientific Field : Analytical Chemistry .
- Application Summary : 4-Nitrophenol can be used as a pH indicator . A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 .
- Methods of Application : The color-changing property of 4-nitrophenol makes it useful as a pH indicator . The yellow color of the 4-nitrophenolate form is due to a maximum of absorbance at 405 nm .
- Results or Outcomes : This color-changing property makes this compound useful as a pH indicator .
Synthesis of Paracetamol
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .
- Methods of Application : It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
- Results or Outcomes : This process results in the production of paracetamol .
Enzymatic Cleavage Substrate
- Scientific Field : Biochemistry .
- Application Summary : 4-Nitrophenol is a product of the enzymatic cleavage of several synthetic substrates .
- Methods of Application : 4-Nitrophenyl acetate is used as a substrate for carbonic anhydrase .
- Results or Outcomes : The enzymatic cleavage of 4-nitrophenyl acetate by carbonic anhydrase results in the formation of 4-nitrophenol .
Electrochemical Reduction of 4-Nitrophenol
- Scientific Field : Environmental Chemistry .
- Application Summary : The electrochemical reduction of 4-nitrophenol is a viable alternative to other strategies that produce equally or more toxic aromatic species and require harsh operating conditions .
- Methods of Application : The study explores the electrochemical reduction of this pollutant over different metallic and carbonaceous substrata . The influence of the pH, temperature, and applied potential have also been considered as crucial parameters in the overall optimization of the process .
- Results or Outcomes : Acidic media and high temperatures favor the clean reduction of 4-nitrophenol to 4-aminophenol . A simple and effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .
One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol
- Scientific Field : Green Chemistry .
- Application Summary : The one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol .
- Methods of Application : The mechanochemical hydrogenation of 4-nitrophenol was examined in a ball mill reactor . Hydrogen gas flows through the reactor at ambient temperature and pressure in the presence of Pd/C catalyst and acetic anhydride .
- Results or Outcomes : Under optimized conditions, simultaneous hydrogenation and acetylation in one pot increased paracetamol selectivity by avoiding undesirable side reactions of 4-aminophenol .
属性
IUPAC Name |
sodium;2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4.Na/c10-8(11)5-6-1-3-7(4-2-6)9(12)13;/h1-4H,5H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBWMCGLXGDFAV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)[O-])[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506508 | |
| Record name | Sodium (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-Nitrophenylacetate | |
CAS RN |
7063-24-3 | |
| Record name | Sodium (4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



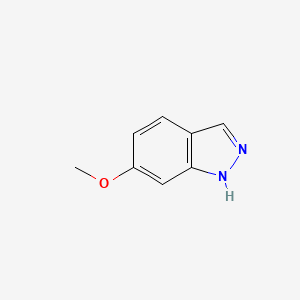
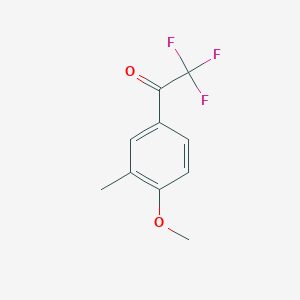



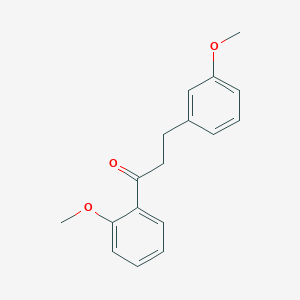
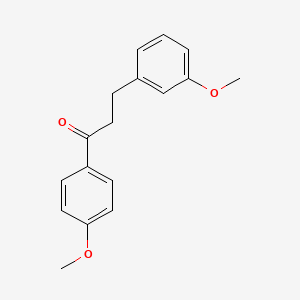
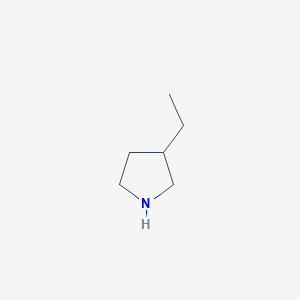
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
